2-(2,4-Dichlorophenyl)ethan-1-amine hydrochloride
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Overview
Description
2-(2,4-Dichlorophenyl)ethan-1-amine hydrochloride is an organic compound with the molecular formula C8H9Cl2N It is a derivative of phenethylamine, where the phenyl ring is substituted with two chlorine atoms at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)ethan-1-amine hydrochloride typically involves the reaction of 2,4-dichlorobenzyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the catalytic hydrogenation of 2,4-dichlorophenylacetonitrile, followed by acidification to obtain the hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2,4-dichlorophenylacetaldehyde, while reduction can produce various amine derivatives .
Scientific Research Applications
2-(2,4-Dichlorophenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and specialty chemicals
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes or activate specific receptors, thereby influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenyl)propan-2-amine hydrochloride
- 2,4-Dichlorophenethylamine
- 2-[(2,4-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethan-1-amine hydrochloride
Uniqueness
2-(2,4-Dichlorophenyl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, as it can serve as a precursor for the synthesis of various derivatives and analogs .
Properties
Molecular Formula |
C8H10Cl3N |
---|---|
Molecular Weight |
226.5 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H9Cl2N.ClH/c9-7-2-1-6(3-4-11)8(10)5-7;/h1-2,5H,3-4,11H2;1H |
InChI Key |
SUTBHAZVOAYDBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CCN.Cl |
Origin of Product |
United States |
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